

# A Deep Dive into the Receptor Binding Profile of Nomegestrol Acetate

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## Compound of Interest

Compound Name: **Nomegestrol**

Cat. No.: **B1679828**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the receptor binding selectivity and affinity of **nomegestrol** acetate (NOMAC), a synthetic progestogen. The information presented herein is curated for professionals in pharmaceutical research and development, offering a detailed look at the molecular interactions that define NOMAC's pharmacological profile.

## Executive Summary

**Nomegestrol** acetate is a highly selective progestogen that acts as a potent full agonist of the progesterone receptor (PR).<sup>[1][2]</sup> Its specificity is a key attribute, demonstrating high affinity for the PR with minimal crossover to other steroid receptors.<sup>[3]</sup> Notably, it possesses anti-androgenic properties and lacks significant estrogenic, glucocorticoid, or mineralocorticoid activity. This selective binding profile contributes to its favorable tolerability and metabolic characteristics in clinical applications such as hormonal contraception and hormone replacement therapy.

## Receptor Binding Affinity and Selectivity

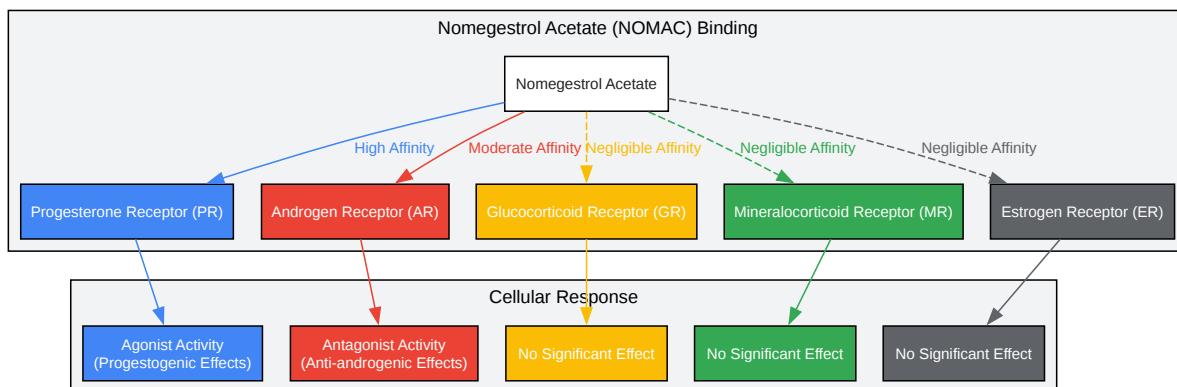
The binding affinity of **nomegestrol** acetate has been characterized across a panel of steroid hormone receptors. The data consistently demonstrates a high affinity and selectivity for the progesterone receptor.

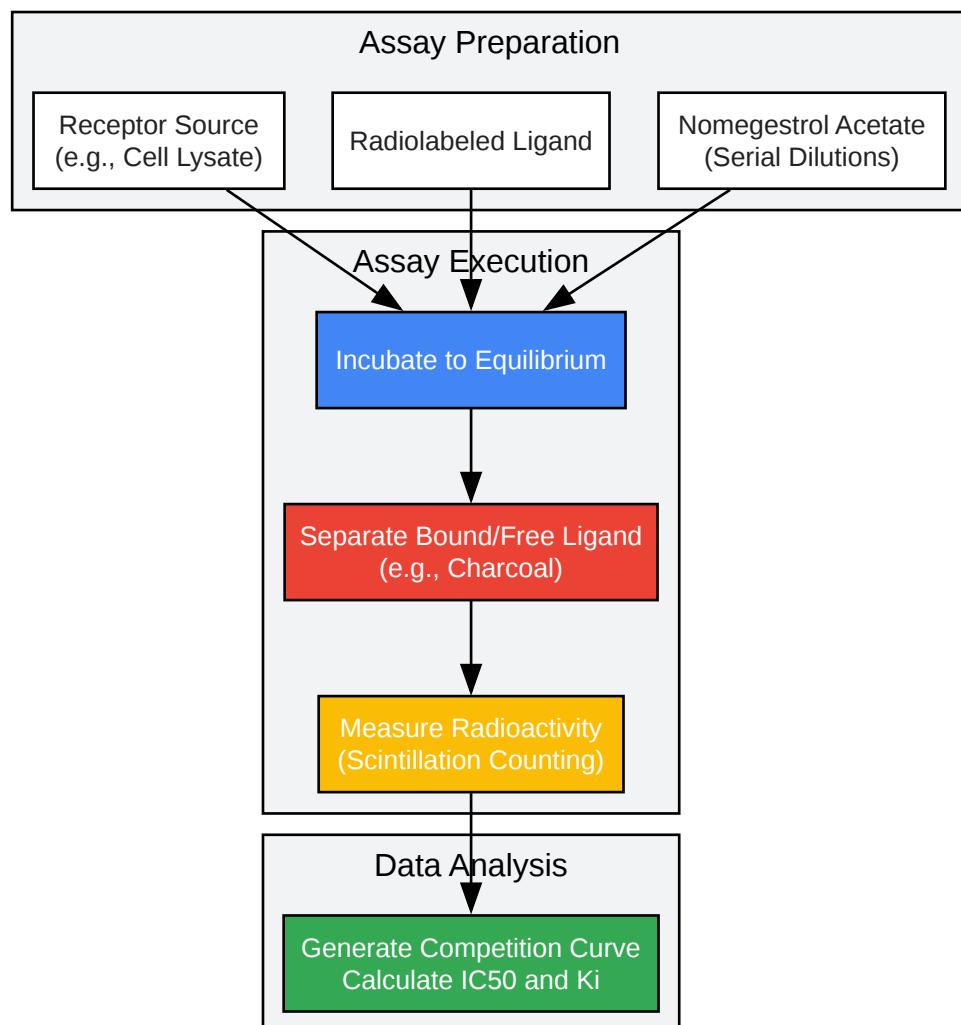
## Data Presentation: Receptor Binding Affinity of Nomegestrol Acetate

Receptor	Ligand/Metabolite	Species/Tissue	Affinity Metric (Value)	Relative Binding Affinity (%)	Reference
Progesterone Receptor (PR)	[3H]-Promegestron e	-	Ki = 3 nM	125% (vs. Progestrone e)	
[3H]-ORG2058	Rat Uterus	Ki = 22.8 nM	Similar to Progestrone (Ki=34.3 nM)		
[3H]-ORG2058	Human T47-D Cells	Kd = 4 nM	-		
Androgen Receptor (AR)	[3H]-Testosterone	Rat Ventral Prostate	IC50 = 22.6 ± 4.0 nM	-	
[3H]-Testosterone	Rat Ventral Prostate	Ki = 7.58 ± 0.94 nM	-		
Metribolone	-	-	42% (vs. Metribolone)		
Estrogen Receptor (ER)	-	-	No significant binding	0%	
Glucocorticoid Receptor (GR)	-	-	No significant binding	6%	
Mineralocorticoid Receptor (MR)	-	-	No significant binding	0%	

## Signaling Pathways and Molecular Interactions

**Nomegestrol** acetate's primary mechanism of action is through its interaction with the progesterone receptor. As a PR agonist, it mimics the effects of natural progesterone, leading to the modulation of gene expression in target tissues. Its anti-androgenic activity is a result of its antagonistic binding to the androgen receptor, which can be beneficial in mitigating androgen-related symptoms.





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